4-Bromo-5-iodonaphthalen-2-yl pivalate
Description
4-Bromo-5-iodonaphthalen-2-yl pivalate is a halogenated aromatic ester featuring bromine and iodine substituents on a naphthalene backbone, combined with a pivalate (2,2-dimethylpropanoyl) ester group. This compound is of interest in medicinal and materials chemistry due to the electronic effects of its halogen substituents and the steric bulk of the pivalate group, which can enhance metabolic stability .
Properties
Molecular Formula |
C15H14BrIO2 |
|---|---|
Molecular Weight |
433.08 g/mol |
IUPAC Name |
(4-bromo-5-iodonaphthalen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H14BrIO2/c1-15(2,3)14(18)19-10-7-9-5-4-6-12(17)13(9)11(16)8-10/h4-8H,1-3H3 |
InChI Key |
XHTPRVDLYJISAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C2C(=C1)C=CC=C2I)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-5-iodonaphthalen-2-yl pivalate typically involves the bromination and iodination of a naphthalene derivative, followed by esterification with pivalic acid. The reaction conditions for these steps may vary, but generally include the use of bromine and iodine reagents, along with appropriate solvents and catalysts to facilitate the reactions . Industrial production methods may involve bulk manufacturing processes to ensure the compound is produced in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
4-Bromo-5-iodonaphthalen-2-yl pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The pivalate ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and hydrolyzing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromo-5-iodonaphthalen-2-yl pivalate is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: It may be investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodonaphthalen-2-yl pivalate involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the pivalate ester group, contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Halogenated Pivalate Esters
- 4-Chlorobutyl pivalate (3a) and 4-bromobutyl pivalate (3b) : Synthesized via reactions of tetrahydrofuran with pivaloyl halides, these compounds exhibit faster reaction kinetics with heavier halogens (e.g., iodine > bromine > chlorine). The target compound’s bromine and iodine substituents may similarly accelerate synthetic reactions compared to chloro analogs .
- Dihydrohaemanthamine pivalate : In antiprotozoal assays, pivalate esters demonstrated superior inhibition (64–84% at 1 g/L) compared to acetate or butyrate esters, likely due to increased lipophilicity and stability .
Steroidal Pivalate Derivatives
- Tixocortol pivalate and fluocortolone pivalate : These pharmaceuticals use the pivalate group to prolong half-life by resisting enzymatic hydrolysis. The target compound’s pivalate moiety may similarly enhance stability in biological systems .
Halogen-Substituted Aromatics
- 4-Bromo-5-chloro-2-iodoaniline (Similarity: 0.74) and 4-Bromo-5-fluoro-2-iodoaniline (Similarity: 0.73): These analogs lack the pivalate group but share halogenation patterns. Their lower similarity scores highlight the critical role of the pivalate ester in modulating solubility and steric effects .
- 5-Bromo-2-iodobiphenyl: A non-esterified analog, this compound’s safety data emphasize the reactivity of iodine and bromine in aryl systems, suggesting careful handling for the target compound .
Key Research Findings and Data Tables
Table 2: Reactivity of Halogenated Pivalate Esters
| Compound | Reaction Time | Halogen | Notes | Reference |
|---|---|---|---|---|
| 4-Chlorobutyl pivalate | 30 min | Cl | Neat conditions, rt | |
| 4-Bromobutyl pivalate | 10 min | Br | Faster than Cl analog | |
| 4-Iodobutyl pivalate | <5 min | I | Rapid synthesis |
Critical Analysis and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
